
2-Chloro-2-methylpentane
Overview
Description
2-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom that is also attached to two methyl groups and a pentane chain. This compound is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Preparation Methods of 2-Chloro-2-methylpentane
Hydrochlorination of 2-Methylpent-2-ene (Electrophilic Addition)
The most common synthetic route to this compound involves the addition of hydrogen chloride (HCl) to 2-methylpent-2-ene, an alkene precursor. This reaction proceeds via an electrophilic addition mechanism where the alkene double bond reacts with HCl under controlled conditions, typically in the presence of a solvent such as methylene chloride to moderate the reaction rate and improve yield.
Reaction:
$$
\text{2-methylpent-2-ene} + \text{HCl} \rightarrow \text{this compound}
$$-
- Solvent: Methylene chloride (CH2Cl2)
- Temperature: Controlled, often ambient to slightly elevated
- Stoichiometry: Excess HCl to drive reaction forward
Mechanism:
The alkene’s π bond attacks the proton from HCl, forming a carbocation intermediate at the more substituted carbon (Markovnikov addition). The chloride ion then nucleophilically attacks the carbocation, yielding this compound.Industrial Relevance:
This method is scalable and commonly used in industrial production, where reaction parameters are optimized to maximize yield and purity, often employing continuous flow microreactor technology to improve safety and efficiency due to the volatile nature of isoamylene (a related alkene) and HCl.
SN1 Substitution from 2-Methyl-2-pentanol (Tertiary Alcohol Route)
An alternative laboratory preparation involves the nucleophilic substitution of 2-methyl-2-pentanol (a tertiary alcohol) with hydrochloric acid. This method exploits the SN1 mechanism, favored by the formation of a stable tertiary carbocation intermediate.
Reaction:
$$
\text{2-methyl-2-pentanol} + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$-
- Protonation: The hydroxyl group (-OH) on 2-methyl-2-pentanol is protonated by HCl, converting it into a better leaving group (water).
- Carbocation Formation: The protonated hydroxyl group leaves, generating a tertiary carbocation intermediate.
- Nucleophilic Attack: The chloride ion attacks the carbocation, forming this compound.
-
- The reaction is unimolecular (first-order kinetics), with the rate-determining step being carbocation formation.
- The tertiary nature of the alcohol stabilizes the carbocation, favoring SN1 over SN2.
- The reaction may produce racemic mixtures if the carbon is chiral due to planar carbocation intermediate allowing attack from either side.
Direct Chlorination of 2-Methylpentane (Free Radical Substitution)
In some industrial contexts, direct chlorination of 2-methylpentane via free radical halogenation may be employed, although this method often yields a mixture of chlorinated isomers requiring extensive purification.
Reaction:
$$
\text{2-methylpentane} + \text{Cl}_2 \xrightarrow{\text{UV light or heat}} \text{Chlorinated products including this compound}
$$-
- Low selectivity due to multiple possible sites for radical substitution.
- Requires separation of isomers.
- Less favored for pure this compound synthesis but useful for bulk chlorination.
Comparative Summary of Preparation Methods
Preparation Method | Reaction Type | Key Intermediate | Advantages | Limitations | Typical Conditions |
---|---|---|---|---|---|
Hydrochlorination of 2-methylpent-2-ene | Electrophilic addition | Carbocation (Markovnikov) | High selectivity, scalable | Requires alkene precursor | Solvent (CH2Cl2), controlled temp |
SN1 substitution from 2-methyl-2-pentanol | Nucleophilic substitution | Carbocation (tertiary) | Simple lab procedure, good yield | Racemization possible, slower | Acidic medium (HCl), stirring |
Direct chlorination of 2-methylpentane | Free radical substitution | Alkyl radical | Simple reagents | Low selectivity, mixture of isomers | UV light or heat, radical initiator |
Detailed Research Findings and Process Optimization
Continuous Flow Microreactor Technology
Recent advances have demonstrated the use of continuous flow microreactors for the hydrochlorination of isoamylene (structurally related to 2-methylpent-2-ene) to produce this compound efficiently. Key optimized parameters include:
Parameter | Optimal Value | Effect on Reaction |
---|---|---|
Reaction temperature | 90°C | Increased reaction rate |
Pressure | 0.67 MPa | Elevated pressure enhances conversion |
Residence time | 15 minutes | Sufficient for near-complete reaction |
Molar ratio (HCl:alkene) | 2.80:1.00 | Excess HCl drives reaction forward |
Volume ratio (HCl:alkene) | 4.40:1.76 | Optimizes phase contact and mixing |
This method significantly shortens reaction time compared to batch processes and improves safety by controlling volatile reactants under pressure.
Mechanistic Insights from SN1 Reaction Studies
- The protonation of the alcohol hydroxyl group is the initial step, facilitating the departure of water and formation of a tertiary carbocation.
- Carbocation intermediate is planar (sp2 hybridized), allowing nucleophilic attack from either face, leading to racemization in chiral centers.
- The reaction rate depends on carbocation stability and solvent polarity; polar protic solvents stabilize the intermediate, enhancing reaction rate.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions (SN1)
2-Chloro-2-methylpentane undergoes SN1 substitution in polar protic solvents (e.g., water, ethanol) with weak nucleophiles. The reaction proceeds via a two-step mechanism:
-
Carbocation Formation :
The tertiary carbocation intermediate (2-methylpentan-2-ylium) forms due to heterolytic cleavage of the C–Cl bond. This step is rate-determining and stabilized by the 3° carbocation’s hyperconjugation. -
Nucleophilic Attack :
A nucleophile (e.g., methanol, ethanol) attacks the carbocation, yielding products like 2-methoxy-2-methylpentane (ether) or alcohols 7.
Example :
Elimination Reactions (E1/E2)
Elimination pathways dominate with strong bases (e.g., NaOEt, NaOMe):
E1 Mechanism (Polar Protic Solvents):
-
Step 1 : Carbocation formation (as in SN1).
-
Step 2 : Base abstracts a β-hydrogen, forming 2-methylpent-2-ene (major) via Zaitsev’s rule 7.
E2 Mechanism (Polar Aprotic Solvents):
-
Concerted deprotonation and Cl⁻ departure, producing the same major alkene7.
Major Product :
Minor Product :
Solvent and Base Effects
Factor | SN1 Preference | E1/E2 Preference |
---|---|---|
Solvent Polarity | Polar protic (e.g., H₂O) | Polar aprotic (e.g., acetone) for E2 |
Base Strength | Weak nucleophiles | Strong bases (e.g., NaOEt) |
Temperature | Moderate (20–80°C) | Elevated (>80°C) |
Notable Case :
Thermodynamic Data
The synthesis of this compound from 2-methylpent-2-ene + HCl is highly exothermic:
Reaction | ΔH° (kJ/mol) | Conditions |
---|---|---|
2-Methylpent-2-ene + HCl → Product | -58.99 ± 0.75 | Methylene chloride |
-64.7 ± 1.4 | Methylene chloride |
Key Research Findings
-
Mechanistic Flexibility : Varying NaOH concentrations alter reaction rates, suggesting concurrent SN1 and SN2 pathways in some conditions.
-
Synthetic Optimization : Continuous-flow microreactors enhance synthesis efficiency by reducing reaction time and improving yield.
-
Safety : Moderate toxicity necessitates proper ventilation and PPE during handling.
Reaction Comparison Table
Reaction Type | Mechanism | Conditions | Major Product | Minor Product |
---|---|---|---|---|
Substitution | SN1 | CH₃OH, 25°C | 2-Methoxy-2-methylpentane | – |
Elimination | E1 | NaOEt, ethanol, reflux | 2-Methylpent-2-ene | 3-Methylpent-1-ene |
Elimination | E2 | NaOMe, acetone, 50°C | 2-Methylpent-2-ene | – |
Scientific Research Applications
Overview
2-Chloro-2-methylpentane (C6H13Cl) is an alkyl halide characterized by a chlorine atom bonded to a carbon that is also attached to two methyl groups and a pentane chain. This compound is notable for its diverse applications in organic synthesis, catalysis, and the petrochemical industry. Its unique structural properties influence its reactivity, making it a valuable intermediate in various chemical processes.
Scientific Research Applications
This compound serves a variety of functions in scientific research:
Organic Synthesis
This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution and elimination reactions makes it a key player in organic chemistry.
Common Reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to the formation of ethers or alcohols.
- Elimination Reactions : It can lose a hydrogen atom along with the chlorine atom, resulting in the formation of alkenes.
Reaction Type | Mechanism | Product(s) |
---|---|---|
Substitution | SN1 | Ether (e.g., 2-Methoxy-2-methylpentane) |
Substitution | SN2 | Alcohols or other derivatives |
Elimination | E2 | Alkene (e.g., 2-Methylpent-2-ene) |
Catalytic Studies
This compound is utilized as a model compound in catalytic studies to understand reaction mechanisms and kinetics. Its well-defined reactivity allows researchers to explore various catalytic processes effectively.
Petrochemical Industry
In the petrochemical sector, this compound acts as an additive to enhance specific properties of fuels and lubricants. Its role in improving fuel performance makes it significant for industrial applications.
Case Studies and Research Findings
Numerous studies have highlighted the utility of this compound:
- Synthesis Efficiency : A study demonstrated that using a continuous flow micro-channel reactor significantly improved the efficiency of synthesizing this compound from isoamylene and hydrochloric acid. This method reduced reaction time and increased yield compared to traditional batch processes .
- Reaction Mechanisms : Research focusing on the reaction mechanisms involving sodium hydroxide showed that varying concentrations of both substrate and nucleophile influenced reaction rates, indicating that both SN1 and SN2 mechanisms were operational.
- Toxicity and Safety : Safety assessments indicate that while this compound exhibits moderate toxicity, proper handling protocols can mitigate risks associated with its use in laboratory and industrial settings.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methylpentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form an alkene. The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpentane
- 2-Chloro-4-methylpentane
- 1-Chloro-2-methylpentane
- 3-Chloro-2-methylpentane
Uniqueness
2-Chloro-2-methylpentane is unique due to its specific structure, where the chlorine atom is bonded to a carbon atom that is also attached to two methyl groups. This structure influences its reactivity and the types of reactions it undergoes, making it distinct from other chloroalkanes .
Biological Activity
Overview
2-Chloro-2-methylpentane (C6H13Cl) is an organic compound classified as a chloroalkane, specifically an alkyl halide. It features a chlorine atom bonded to a carbon that is also attached to two methyl groups and a pentane chain. This structure influences its chemical behavior, particularly in nucleophilic substitution and elimination reactions. Understanding its biological activity is essential for applications in organic synthesis, catalysis, and industrial processes.
- Molecular Formula : C6H13Cl
- Molecular Weight : 120.63 g/mol
- Boiling Point : Approximately 101°C
- Density : 0.87 g/cm³
Target of Action
This compound primarily interacts with nucleophiles in organic reactions. Its reactivity is characterized by:
- Nucleophilic Substitution Reactions (SN1 and SN2) : The chlorine atom can be replaced by various nucleophiles, leading to the formation of different products.
- Elimination Reactions (E2) : The compound can lose a hydrogen atom along with the chlorine atom, resulting in the formation of alkenes.
Reaction Pathways
The compound's biological activity can be summarized through its participation in the following pathways:
Reaction Type | Mechanism | Product(s) |
---|---|---|
Substitution | SN1 | Ether (e.g., 2-Methoxy-2-methylpentane) |
Substitution | SN2 | Alcohols or other nucleophilic derivatives |
Elimination | E2 | Alkene (e.g., 2-Methylpent-2-ene) |
Study on Reaction Mechanisms
A significant study investigated the reaction mechanisms of this compound with sodium hydroxide (NaOH). The results indicated that varying the concentration of both the substrate and nucleophile affected the reaction rate, suggesting that both SN1 and SN2 mechanisms could be at play. Higher concentrations of this compound led to decreased reaction times, indicating an increase in reaction rates, which aligns with typical characteristics of substitution reactions .
Toxicity and Safety Data
According to safety data sources, this compound exhibits moderate toxicity. Exposure can lead to respiratory irritation, skin sensitization, and other adverse effects. Proper handling and safety measures are recommended during its use in laboratory and industrial settings .
Applications in Organic Synthesis
The compound serves as an important intermediate in various organic synthesis processes:
- Catalytic Studies : It is utilized as a model compound to study catalytic mechanisms due to its well-defined reactivity.
- Industrial Use : In petrochemical processes, it acts as an additive to enhance fuel properties.
Comparison with Similar Compounds
To understand the unique characteristics of this compound, it is useful to compare it with similar chloroalkanes:
Compound | Structure | Unique Features |
---|---|---|
1-Chloro-2-methylpentane | Cl attached to C1 | More reactive under SN2 conditions |
3-Chloro-2-methylpentane | Cl attached to C3 | Less steric hindrance compared to C2 |
2-Chloro-4-methylpentane | Cl attached to C4 | Different elimination products |
Q & A
Basic Research Questions
Q. What are the primary safety considerations when handling 2-chloro-2-methylpentane in the lab?
- Methodological Answer : Due to its high flammability (H225 hazard statement), strict precautions are required. Use explosion-proof equipment, ground all containers to prevent static discharge, and avoid open flames or sparks. Personal protective equipment (PPE) such as gloves and eye protection is mandatory. Storage should be in tightly sealed containers away from heat sources .
Q. What reaction mechanisms dominate when this compound is treated with a strong base like sodium methoxide?
- Methodological Answer : The tertiary structure of this compound favors E2 elimination over substitution (SN1/SN2). Sodium methoxide, a strong base, promotes β-hydrogen elimination, producing 2-methylpent-2-ene (major, Zaitsev product) and 3-methylpent-1-ene (minor). Reaction conditions (base strength, solvent polarity) influence product ratios .
Q. How can researchers verify the purity and structure of synthesized this compound?
- Methodological Answer : Use GC-MS to confirm molecular weight (120.62 g/mol) and purity. IR spectroscopy (peaks at ~550-750 cm⁻¹ for C-Cl stretch) and ¹H/¹³C NMR (δ 1.2-1.6 ppm for tertiary CH3 groups) validate structural integrity. Compare data with NIST reference spectra .
Advanced Research Questions
Q. How can thermodynamic data (e.g., IR spectra, reaction enthalpies) inform the optimization of reactions involving this compound?
- Methodological Answer : Thermodynamic parameters like ΔH and ΔG for elimination/substitution pathways (e.g., from NIST data ) guide solvent selection and temperature control. For example, IR spectral analysis of intermediates can identify transition states, while enthalpy data predicts feasibility of competing mechanisms under varying conditions.
Q. What methodologies resolve contradictions in reported product distributions from elimination reactions of this compound?
- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., base concentration, solvent polarity). Systematic studies using design of experiments (DoE) can isolate variables. For example, increasing solvent polarity (e.g., methanol vs. DMSO) may shift products toward substitution. Isotopic labeling (e.g., deuterated bases) can track β-hydrogen abstraction pathways .
Q. What strategies are effective in minimizing competing substitution reactions during E2 elimination of this compound?
- Methodological Answer : Use bulky, non-nucleophilic bases (e.g., potassium tert-butoxide) to sterically hinder substitution. Polar aprotic solvents (e.g., THF) favor elimination by destabilizing carbocation intermediates. Kinetic control via low temperatures further suppresses SN1 pathways .
Q. Key Notes
Properties
IUPAC Name |
2-chloro-2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHAWKBICGUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032174 | |
Record name | 2-Chloro-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-48-8 | |
Record name | 2-Chloro-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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